

# Chemical structure and properties of 3-pentyl-2,5-furandione

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## Compound of Interest

Compound Name: 2,5-Furandione, 3-pentyl-

Cat. No.: B15467850

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## An In-depth Technical Guide to 3-Pentyl-2,5-furandione

Disclaimer: Scientific literature extensively detailing the experimental properties, synthesis, and biological activity of 3-pentyl-2,5-furandione is limited. The following guide provides available information and extrapolates potential characteristics and methodologies based on chemically related compounds. This information is intended for research and development professionals and should be used as a foundational reference, not as a definitive source of established data.

## Chemical Structure and Identification

3-Pentyl-2,5-furandione is a derivative of maleic anhydride, featuring a five-carbon pentyl group substituted at the third position of the furan-2,5-dione ring.

Chemical Name: 3-Pentyl-2,5-furandione Synonyms: Pentylmaleic anhydride CAS Number: 54124-55-9 Molecular Formula:  $C_9H_{12}O_3$  Molecular Weight: 168.19 g/mol

Table 1: Chemical Identifiers and Basic Properties

Identifier/Property	Value	Reference
CAS Number	54124-55-9	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	168.19	[1]
Canonical SMILES	CCCCC1=CC(=O)OC1=O	
Physical Description	Reported as a white powder	[2]
Purity	Commercially available up to 99%	[2]

## Physicochemical Properties

Experimentally determined physicochemical data for 3-pentyl-2,5-furandione are not readily available in peer-reviewed literature. The data in Table 2 are predicted values or general properties of similar alkylated maleic anhydrides.

Table 2: Predicted Physicochemical Properties

Property	Predicted/General Value	Notes
Melting Point	Not available	Alkylated maleic anhydrides are typically low-melting solids or liquids.
Boiling Point	Not available	Expected to be higher than maleic anhydride (202 °C) due to the alkyl chain.
Solubility	Likely soluble in organic solvents (e.g., acetone, ethyl acetate, chloroform). Reacts with water.	Maleic anhydride is soluble in many organic solvents and hydrolyzes in water to form maleic acid.[3]
logP (o/w)	1.57650 (Predicted)	This suggests a moderate lipophilicity.

# Synthesis and Reactivity

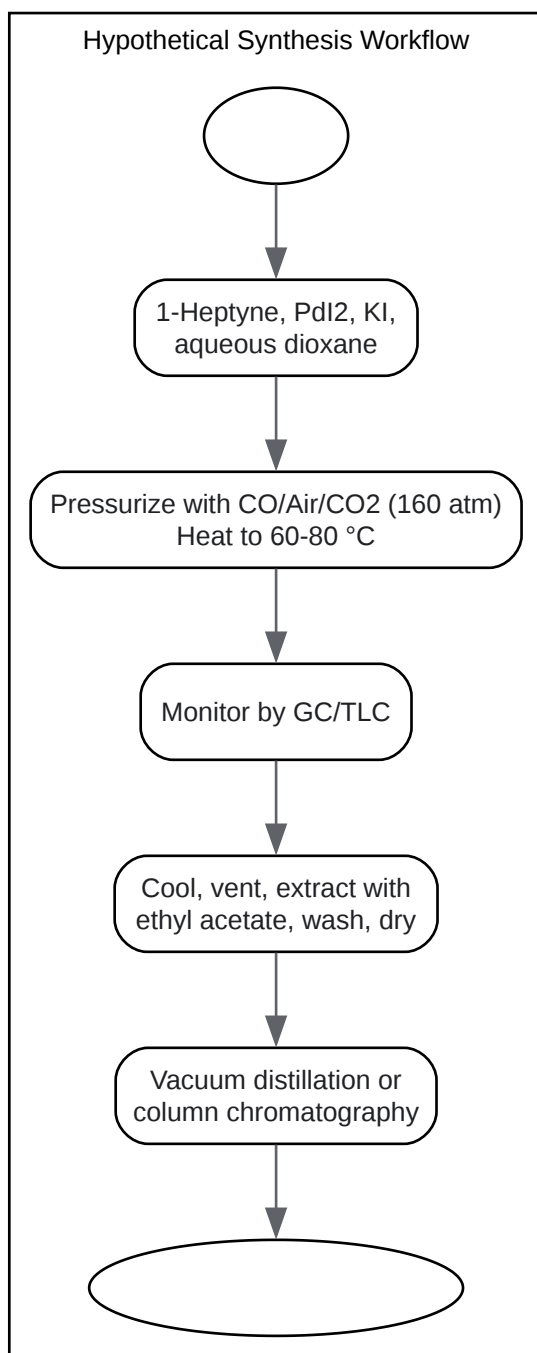
## Hypothetical Synthesis

A specific, detailed experimental protocol for the synthesis of 3-pentyl-2,5-furandione is not published. However, a plausible synthetic route can be proposed based on general methods for the synthesis of 3-alkyl-2,5-furandiones. One common approach is the palladium-catalyzed oxidative carbonylation of terminal alkynes.

### Hypothetical Experimental Protocol: Synthesis of 3-Pentyl-2,5-furandione from 1-heptyne

This protocol is a generalized example based on the synthesis of similar maleic anhydrides and would require optimization.

- **Reaction Setup:** To a high-pressure reactor, add 1-heptyne, a palladium(II) iodide ( $\text{PdI}_2$ ) catalyst, and potassium iodide (KI) in an aqueous dioxane solvent.
- **Reaction Conditions:** Pressurize the reactor with a mixture of carbon monoxide (CO), air, and carbon dioxide ( $\text{CO}_2$ ) (e.g., 4:1:1 ratio) to a total pressure of 160 atm. Heat the reaction mixture to 60-80 °C with vigorous stirring.
- **Reaction Monitoring:** Monitor the consumption of the starting material (1-heptyne) by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the reactor to room temperature and carefully vent the gases. Extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.



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**Caption:** Hypothetical synthesis workflow for 3-pentyl-2,5-furandione.

## Reactivity

The reactivity of 3-pentyl-2,5-furandione is expected to be governed by the electron-deficient double bond and the anhydride functionality.

- **Hydrolysis:** Like maleic anhydride, it will readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid, pentylmaleic acid.
- **Diels-Alder Reactions:** The double bond can participate as a dienophile in Diels-Alder reactions with conjugated dienes.
- **Nucleophilic Acyl Substitution:** The anhydride carbonyl groups are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives.
- **Addition Reactions:** The double bond can undergo various addition reactions, including halogenation and hydrogenation.

## Biological Activity and Potential Applications

There is a significant lack of information in the scientific literature regarding the biological activity of 3-pentyl-2,5-furandione. While some commercial suppliers suggest its use in "healing drugs," this claim is not substantiated by published research.

However, related furanone and maleic anhydride derivatives have been investigated for a range of biological activities:

- **Insecticidal Activity:** A study on 2,3-dimethylmaleic anhydride isolated from *Colocasia esculenta* demonstrated its potential as a biofumigant against insect pests of stored grains. [\[3\]](#)
- **Antimicrobial and Anticancer Activities:** Various substituted furan derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and their activity against bacteria.
- **Enzyme Inhibition:** The reactive nature of the maleic anhydride moiety makes it a candidate for covalent inhibition of enzymes, although this has not been specifically reported for the pentyl derivative.

Given the lack of data, the biological profile of 3-pentyl-2,5-furandione remains to be elucidated. Any potential therapeutic applications would require extensive preclinical investigation.

## Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 3-pentyl-2,5-furandione has been found in the public domain. For research purposes, it would be necessary to acquire and characterize the compound to obtain this data.

## Conclusion

3-Pentyl-2,5-furandione is a chemical compound with a clear structure and basic identifiers. However, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activity is currently lacking in the scientific literature. The information provided in this guide is based on the known chemistry of related maleic anhydride derivatives and serves as a starting point for further research and investigation into this molecule. Researchers and drug development professionals are encouraged to perform their own experimental validation of the properties and potential applications of 3-pentyl-2,5-furandione.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
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